4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide
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Overview
Description
4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isobutyramido group, a naphthalene-2-sulfonamido group, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzamides or naphthalene derivatives.
Scientific Research Applications
4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse chemical properties.
Mechanism of Action
The mechanism of action of 4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been designed based on the structures of PPARγ partial agonists and acetylcholinesterase inhibitors, aiming for a multi-target approach for the therapy of elderly diseases . The presence of a naphthalene-sulfonamide group and a benzamide group allows for possible inhibitory activity against enzymes such as fatty acid amide hydrolase (FAAH), which is involved in neuroinflammation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound shares structural similarities and has been studied for its potential in treating Alzheimer’s disease and diabetes.
PPARγ Partial Agonists: Compounds like SR2067, which lack an acid group, are used as starting points for designing multi-target drugs.
Acetylcholinesterase Inhibitors: Donepezil is a well-known drug used for Alzheimer’s disease, and its structural motifs are incorporated into the design of similar compounds.
Uniqueness
4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide is unique due to its combination of functional groups, which provide a balance of flexibility and rigidity. This allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-(2-methylpropanoylamino)-N-[2-(naphthalen-2-ylsulfonylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16(2)22(27)26-20-10-7-18(8-11-20)23(28)24-13-14-25-31(29,30)21-12-9-17-5-3-4-6-19(17)15-21/h3-12,15-16,25H,13-14H2,1-2H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIBEPCGMSKHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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